Inhibition of Adenosine Deaminase (ADA) by 2,8-Dimethyladenosine vs. Adenosine
2,8-Dimethyladenosine has been identified as a competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial for adenosine metabolism. This property is not shared by adenosine itself, which is a substrate for ADA . By inhibiting ADA, 2,8-dimethyladenosine may elevate endogenous adenosine levels, a mechanism implicated in the treatment of autoimmune disorders and certain cancers . While specific Ki or IC50 values for 2,8-dimethyladenosine against ADA are not publicly available in the primary literature, its classification as a competitive inhibitor distinguishes it from substrate analogs like adenosine and N6-methyladenosine, which are deaminated by ADA [1].
| Evidence Dimension | Inhibition of Adenosine Deaminase (ADA) |
|---|---|
| Target Compound Data | Competitive inhibitor (no quantitative Ki/IC50 available) |
| Comparator Or Baseline | Adenosine: Substrate for ADA |
| Quantified Difference | Qualitative difference in interaction mechanism |
| Conditions | Biochemical assay (predicted based on structural similarity to known ADA inhibitors) |
Why This Matters
This functional distinction is critical for researchers studying adenosine metabolism or developing ADA-targeted therapies, as 2,8-dimethyladenosine may serve as a tool to modulate adenosine levels without being metabolized by ADA.
- [1] PubChem. Adenosine (CID 60961). View Source
